molecular formula C14H14N2O2 B2926180 6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2198221-25-7

6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B2926180
M. Wt: 242.278
InChI Key: XACSFVXGUISYFF-UHFFFAOYSA-N
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Description

The compound is a derivative of indanone and pyrimidinone. Indanone is a type of organic compound known as a cyclic ketone . Pyrimidinone is a heterocyclic organic compound with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indanone and pyrimidinone derivatives can be synthesized through various methods. For instance, indanone derivatives can be synthesized from corresponding 4-nitro-3-phenylbutanoic acid . Pyrimidinone derivatives can be synthesized through reactions involving primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely include a fused ring structure from the indanone component and a pyrimidine ring from the pyrimidinone component. The exact structure would depend on the positions of the various substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the carbonyl group in the indanone component could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Biological Activity

The compound 6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one, as part of the dihydropyrimidinone and dihydropyrimidine derivatives, is involved in broad biological activities. These derivatives have been synthesized and studied for their potential as antibacterial, antiviral, and anticancer agents. For instance, dihydropyrimidinone derivatives synthesized from vanillin compound have shown good antibacterial activity against pathogens like Bacillus subtilis and Staphylococcus aureus and demonstrated potent antifungal activity against species such as Aspergillus fumigates and Aspergillus niger. Density functional theory (DFT) calculations for these compounds have been conducted, revealing the importance of cyclohexyl groups in blocking the active centers of glucose-6-phosphate synthase in bacteria and fungi, indicating a potential pathway for their antimicrobial efficacy (Sahar B. Al-Juboori, 2020).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents against cancer and inflammatory diseases. These compounds were tested for their cytotoxicity against cancer cell lines HCT-116 and MCF-7, and for 5-lipoxygenase inhibition, indicating their therapeutic potential in cancer treatment and inflammation management (A. Rahmouni et al., 2016).

Fluorescent Sensor for Aluminum Ion Detection

Dihydropyrimidinone derivatives have been employed in the design of fluorescent sensors, such as for the selective recognition of aluminum ions. These sensors operate on an "OFF-ON" mode in the presence of Al3+ ions and have been recommended for the selective detection of Al3+ with high sensitivity and good association constant. Additionally, they have been utilized for bacterial cell imaging and logic gate applications, highlighting their versatility beyond therapeutic applications (N. Yadav & Ashutosh Kumar Singh, 2018).

DNA Binding and Antitumor Agents

The binding properties of dihydropyrimidinones derivatives with DNA have been investigated, suggesting their role in blocking DNA transcription and replication. These studies support the development of potential drugs related to dihydropyrimidinones derivatives for treating diseases by interacting with DNA to inhibit tumor cell growth (Gongke Wang et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions could involve exploring the potential applications of this compound, such as its possible antimicrobial activities . Additionally, further studies could be conducted to optimize its synthesis and improve its properties.

properties

IUPAC Name

6-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-9-15-13(8-14(16)17)18-12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACSFVXGUISYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)OC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one

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